Product packaging for 2-Oxo-1-phenylpropyl acetate(Cat. No.:CAS No. 19275-80-0)

2-Oxo-1-phenylpropyl acetate

Cat. No.: B14010611
CAS No.: 19275-80-0
M. Wt: 192.21 g/mol
InChI Key: VYHMUKHYGLLMEN-UHFFFAOYSA-N
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Description

Significance and Context within Contemporary Organic Synthesis

Alpha-acyloxy ketones, including 2-Oxo-1-phenylpropyl acetate (B1210297), are recognized as pivotal synthetic intermediates. jst.go.jpresearchgate.net Their importance stems from their role as precursors to a wide array of functional groups and their presence in the core structure of various natural products and biologically active compounds. jst.go.jpresearchgate.net The development of efficient and selective methods for the synthesis of α-acyloxy ketones is an active area of research, driven by the need for atom-economical and environmentally benign chemical transformations. jst.go.jpnih.gov These compounds serve as protected forms of α-hydroxy ketones, which are fundamental structures in numerous synthetic pathways, including the preparation of 1,2-diols and various heterocyclic systems. jst.go.jp

Historical Evolution of Research on Analogous Alpha-Acyloxyketones

The preparation of α-acyloxy ketones has a rich history in organic synthesis. Early methods often relied on the substitution reactions of pre-functionalized ketones, such as α-haloketones or α-diazoketones. jst.go.jplibretexts.org For instance, the treatment of α-diazoketones with carboxylic acids in the presence of a copper catalyst, a method reported in 1998, provided a versatile route to acyloxy ketones. libretexts.org Similarly, the acetolysis of α-bromo ketones was a common strategy. mdpi.com

Over time, the field has evolved towards more direct and efficient approaches. The last few decades have seen the emergence of oxidative coupling reactions as a powerful tool for the synthesis of α-acyloxy ketones. jst.go.jplibretexts.org These methods often involve the direct coupling of ketones with carboxylic acids under either metal-catalyzed or metal-free conditions. jst.go.jplibretexts.org More recently, the synthesis of acyloxy ketones from readily available starting materials like alkenes and alkynes through oxidative addition reactions has gained prominence, reflecting the ongoing trend towards more sustainable and atom-efficient synthetic methodologies. jst.go.jplibretexts.org

Structural Framework and Synthetic Utility of 2-Oxo-1-phenylpropyl Acetate

The structural framework of this compound consists of a propyl chain with an oxo group at the second position and a phenyl and an acetate group at the first position. This arrangement of functional groups provides multiple sites for chemical modification, rendering it a useful synthetic intermediate.

PropertyValue
IUPAC Name (2-oxo-1-phenylpropyl) acetate
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
CAS Number 19275-80-0

Table 1: Physical and Chemical Properties of this compound. nih.gov

Detailed research has demonstrated the synthesis of this compound through various catalytic methods. One notable method is the platinum-catalyzed migration of propargylic esters. Specifically, the reaction of 1-phenylprop-2-yn-1-yl acetate in the presence of a cationic platinum catalyst system, such as Pt(cod)Cl₂ and AgNTf₂, in toluene (B28343) with water at 100°C yields this compound. jst.go.jp

Catalyst SystemYield (%)Reference
Pt(cod)Cl₂/AgNTf₂35 jst.go.jp
IPrAuNTf₂89 (isolated) uniovi.es

Table 2: Catalytic Synthesis of this compound.

The synthetic utility of this compound has been highlighted in the chemoenzymatic synthesis of nor(pseudo)ephedrine derivatives. In a cascade reaction, 1-phenylprop-2-yn-1-yl acetate is first converted to this compound via gold-catalyzed hydration. uniovi.es The resulting α-acyloxy ketone then serves as a substrate for either an alcohol dehydrogenase (ADH) or an amine transaminase (ATA) to produce the desired amino alcohol derivatives with high stereoselectivity. uniovi.es

Starting MaterialProductEnzymeYield (%)Diastereomeric RatioEnantiomeric Excess (%)Reference
(S)-1-phenylprop-2-yn-1-yl acetate(1R,2S)-N-acetyl-norephedrineATA-S-0479>99:1>99 uniovi.es
(S)-1-phenylprop-2-yn-1-yl acetate(1R,2R)-N-acetyl-norpseudoephedrineATA-S-0485>99:1>99 uniovi.es

Table 3: Application of this compound in the Synthesis of Nor(pseudo)ephedrine Derivatives.

This application underscores the value of this compound as an intermediate that bridges catalytic synthesis with biocatalysis to afford stereochemically rich and valuable molecules. The reduction of the ketone functionality in α-acyloxy ketones is also a general route to obtaining 1,2-diols, which are important structural motifs in many natural products and pharmaceuticals. organic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B14010611 2-Oxo-1-phenylpropyl acetate CAS No. 19275-80-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19275-80-0

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

(2-oxo-1-phenylpropyl) acetate

InChI

InChI=1S/C11H12O3/c1-8(12)11(14-9(2)13)10-6-4-3-5-7-10/h3-7,11H,1-2H3

InChI Key

VYHMUKHYGLLMEN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC=C1)OC(=O)C

Origin of Product

United States

Synthetic Methodologies for 2 Oxo 1 Phenylpropyl Acetate

Classical Synthetic Routes

Traditional approaches to the synthesis of 2-Oxo-1-phenylpropyl acetate (B1210297) typically involve the functionalization of precursor molecules through well-established reactions such as acetylation and oxidation.

One of the most direct methods for synthesizing 2-Oxo-1-phenylpropyl acetate is through the acetylation of the corresponding α-hydroxy ketone, 2-hydroxy-1-phenylpropan-1-one. This transformation is typically accomplished using standard acetylating agents in the presence of a base. A general procedure involves reacting the racemic β-hydroxy ketone with acetyl chloride in a solvent like dichloromethane (B109758), with pyridine (B92270) added dropwise to facilitate the reaction. rsc.org

Alternatively, the compound can be prepared via nucleophilic substitution. This involves reacting an α-haloketone, such as 1-bromo-1-phenyl-2-propanone, with an acetate salt like potassium acetate. lookchem.com In this method, the acetate anion acts as a nucleophile, displacing the bromide to form the desired ester.

While direct oxidative routes to this compound are less commonly documented, oxidative transformations of suitable precursors are integral to multi-step syntheses. For instance, the Wacker-type oxidation of terminal olefins to methyl ketones, using a palladium(II) catalyst in combination with a hypervalent iodine reagent, represents a method for generating the ketone functionality found in the target molecule. lookchem.com Following the formation of the ketone, a subsequent acetylation step would be required to yield the final product.

Modern Catalytic Syntheses of this compound

Recent advancements in catalysis have provided more efficient and selective methods for the synthesis of this compound. These modern approaches often utilize transition metal complexes or enzymes to achieve transformations that are difficult or inefficient via classical methods.

Transition metals, particularly gold and platinum, have proven to be powerful catalysts for the synthesis of α-acyloxyketones. uniovi.esjst.go.jp

A highly effective method involves the gold-catalyzed hydration of 1-phenylprop-2-yn-1-yl acetate. uniovi.es Using a gold(I) N-heterocyclic carbene (NHC) complex, specifically [1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene][bis(trifluoromethanesulfonyl)imide] gold(I) (IPrAuNTf2), this reaction proceeds to quantitative conversion in just 6 hours at 40°C. uniovi.es The reaction can be scaled up to the 2 mmol level, providing an isolated yield of 89% for this compound. uniovi.es

Another significant approach is the platinum-catalyzed migration of propargylic esters. This transformation uses a cationic platinum catalyst generated from Pt(cod)Cl₂ and AgNTf₂ in toluene (B28343) at 100°C. jst.go.jp This method was successfully applied to synthesize a variety of α-aryl-α-acyloxyketones, including this compound, which was obtained in a 35% yield. jst.go.jp The reaction is believed to proceed via the migration of the propargylic ester to form an allene (B1206475) intermediate, followed by intramolecular nucleophilic addition. jst.go.jp

Catalyst SystemSubstrateKey ConditionsYieldReference
IPrAuNTf₂ (2 mol%)1-phenylprop-2-yn-1-yl acetate2-PrOH/H₂O, 40°C, 6 h89% (isolated) uniovi.es
Pt(cod)Cl₂ (3 mol%) / AgNTf₂ (3 mol%)Propargyl EsterToluene, H₂O, 100°C35% (isolated) jst.go.jp

Chemoenzymatic strategies combine the strengths of chemical catalysis and biocatalysis to create efficient and selective synthetic routes. These approaches can involve the use of enzymes to prepare key chiral precursors or the integration of chemical and enzymatic steps in a one-pot cascade.

One such cascade involves the gold-catalyzed hydration of 1-phenylprop-2-yn-1-yl acetate to produce this compound, which is then subjected to in-situ asymmetric bioreduction using alcohol dehydrogenases (ADHs). uniovi.es This allows for the creation of stereodivergent products from a common intermediate. uniovi.es

Enzymes are also crucial for producing chiral precursors that can be subsequently converted to the target molecule. For example, benzaldehyde (B42025) lyase (BAL) from Pseudomonas fluorescens can catalyze the formation of (R)-2-hydroxy-1-phenyl-propan-1-one, a direct precursor that can be acetylated to form the final product. researchgate.net Furthermore, lipases are widely used for the kinetic resolution of racemic alcohols and esters. Enzymes such as Novozym 435 and lipases from Candida rugosa (CRL) and Pseudomonas fluorescens (PFL) have demonstrated high efficiency in enantioselective acylations of structurally similar compounds. beilstein-journals.orggoogle.com

EnzymeReaction TypeSubstrate/PrecursorOutcomeReference
Alcohol Dehydrogenase (ADH)Asymmetric BioreductionThis compoundStereoselective synthesis of protected diol and amino alcohol derivatives uniovi.es
Benzaldehyde Lyase (BAL)CarboligationBenzaldehyde and PropanalForms (R)-2-hydroxy-1-phenyl-propan-1-one, a direct precursor researchgate.net
Lipase (B570770) (e.g., CAL-B, Novozym 435)Enantioselective Acetylation / Kinetic ResolutionRacemic propargylic alcohols or β-hydroxy ketonesProvides access to enantiopure precursors for stereoselective synthesis rsc.orguniovi.esgoogle.com

Stereoselective and Asymmetric Synthesis of this compound

The development of stereoselective and asymmetric syntheses is crucial for accessing enantiomerically pure forms of this compound, which are valuable as chiral building blocks.

A notable strategy involves the gold-catalyzed hydration of enantiopure propargylic esters. When optically active (R)- or (S)-1-phenylprop-2-yn-1-yl acetate is subjected to hydration with an IPrAuNTf₂ catalyst, the reaction proceeds to yield the corresponding enantiopure (R)- or (S)-2-oxo-1-phenylpropyl acetate with no loss of optical activity (>99% ee). uniovi.es

The required enantiopure starting material for this reaction can be obtained through the lipase-catalyzed enantioselective acetylation of the racemic propargylic alcohol precursor. uniovi.es This kinetic resolution effectively separates the enantiomers, providing one as the acetate and leaving the other as the unreacted alcohol, both in high enantiomeric purity. uniovi.es Similarly, the kinetic resolution of racemic β-hydroxy ketones using lipases like Candida antarctica lipase B (CAL-B) can provide access to chiral building blocks that lead to the desired product. rsc.org

Enantioselective Pathways and Chiral Induction Strategies

The preparation of enantiomerically pure forms of this compound is crucial for the synthesis of chiral downstream products. Key strategies involve the use of chiral starting materials and enzymatic resolutions.

A significant approach to obtaining enantiopure (R)- and (S)-2-oxo-1-phenylpropyl acetate involves the gold-catalyzed hydration of the corresponding enantiomers of 1-phenylprop-2-yn-1-yl acetate. uniovi.es This reaction proceeds with complete conversion and, remarkably, without any loss of optical activity, yielding the product with an enantiomeric excess (ee) of over 99%. uniovi.es The gold(I) N-heterocyclic carbene (NHC) complex, [IPrAuNTf₂], has been identified as an effective catalyst for this transformation. uniovi.es The reaction can be carried out under mild conditions, for example, at 40°C in a mixture of an organic cosolvent like 2-propanol and water. uniovi.es

The enantiopure starting material, 1-phenylprop-2-yn-1-yl acetate, can be obtained through the lipase-catalyzed enantioselective acetylation of the racemic propargylic alcohol precursor, (±)-1-phenyl-2-propyn-1-ol. uniovi.esresearchgate.net This enzymatic kinetic resolution allows for the separation of the enantiomers, providing access to both (R)- and (S)-1-phenylprop-2-yn-1-yl acetate, which are then converted to the respective enantiomers of this compound. uniovi.es

Another relevant, though indirect, method involves the enantioselective hydrogenation of 1-phenyl-1,2-propanedione (B147261). The use of a platinum catalyst modified with a chiral agent like cinchonidine (B190817) can selectively produce (R)-1-hydroxy-1-phenylpropanone with a significant enantiomeric excess. researchgate.net Subsequent acetylation of this chiral hydroxy ketone would yield the desired enantiomerically enriched this compound.

Table 1: Enantioselective Synthesis of this compound This table is interactive. You can sort and filter the data.

Starting Material Catalyst/Reagent Product Enantiomeric Excess (ee) Reference
(R)-1-Phenylprop-2-yn-1-yl acetate IPrAuNTf₂ (R)-2-Oxo-1-phenylpropyl acetate >99% uniovi.es
(S)-1-Phenylprop-2-yn-1-yl acetate IPrAuNTf₂ (S)-2-Oxo-1-phenylpropyl acetate >99% uniovi.es
1-Phenyl-1,2-propanedione Pt/Cinchonidine (R)-1-Hydroxy-1-phenylpropanone* 64% researchgate.net

*Intermediate product, requires subsequent acetylation.

Diastereoselective Control in the Synthesis of this compound

Diastereoselective synthesis of this compound and its derivatives is critical when multiple stereocenters are present. Biocatalysis offers a powerful tool for achieving high diastereoselectivity.

The reduction of 1-phenyl-1,2-propanedione using baker's yeast is a well-established method for producing (1R, 2S)-1-phenyl-1,2-propanediol with a high diastereomeric excess. jst.go.jpblogspot.com This stereospecific reduction of one of the ketone functionalities sets the stereochemistry of the two adjacent chiral centers. Subsequent selective acetylation of the secondary alcohol at the C1 position would yield the corresponding diastereomerically pure 1-acetoxy-2-hydroxy-1-phenylpropane, a derivative of the target molecule. This approach highlights how enzymatic reductions can be employed to control the formation of specific diastereomers.

Furthermore, the combination of a lyase and an alcohol dehydrogenase in a two-step enzymatic synthesis starting from benzaldehyde and acetaldehyde (B116499) can produce all four stereoisomers of 1-phenylpropane-1,2-diol. researchgate.net By selecting the appropriate enzymes, specific diastereomers can be targeted. Acetylation of these diols would then provide access to diastereomerically defined derivatives of this compound.

Table 2: Diastereoselective Synthesis of 1-Phenyl-1,2-propanediol as a Precursor This table is interactive. You can sort and filter the data.

Substrate Biocatalyst Major Diastereomer Product Diastereomeric Excess Reference
1-Phenyl-1,2-propanedione Baker's Yeast (1R, 2S)-1-Phenyl-1,2-propanediol High jst.go.jpblogspot.com
Benzaldehyde and Acetaldehyde Lyase and Alcohol Dehydrogenase Specific stereoisomers of 1-phenyl-1,2-propanediol High researchgate.net

Continuous Flow Synthesis and Process Optimization for this compound

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals, offering advantages in terms of safety, scalability, and process control over traditional batch methods. researchgate.net The synthesis of α-acyloxy ketones, including this compound, is well-suited for this approach.

A continuous flow process for the synthesis of α-acyloxy ketones has been developed using a multicomponent reaction of arylglyoxals, isocyanides, and carboxylic acids. researchgate.net This method allows for a rapid and efficient synthesis with short reaction times. The optimization of such a process for this compound would involve adjusting parameters such as the residence time in the reactor, the concentration of reactants, and the reaction temperature to maximize yield and purity.

The use of packed-bed reactors with immobilized catalysts is another key strategy in continuous flow synthesis. For instance, a continuous flow process for the synthesis of α-halo ketones, which are structurally related to the target compound, has been successfully developed. acs.org This system utilizes tubular reactors and demonstrates the potential for multistep synthesis in a continuous manner. Applying this concept, a heterogeneous gold catalyst could be immobilized and used in a packed-bed reactor for the hydration of 1-phenylprop-2-yn-1-yl acetate to produce this compound continuously. uniovi.es

Process optimization in a continuous flow setup typically involves the systematic variation of key parameters. For example, in the oxidation of alcohols to aldehydes, a related transformation, optimization of residence time and flow rate has been shown to significantly improve yields. acs.org For the synthesis of this compound, a design of experiments (DoE) approach could be employed to efficiently explore the parameter space, including flow rates of reactant streams, reactor temperature, and catalyst loading, to identify the optimal conditions for production.

Table 3: General Parameters for Optimization in Continuous Flow Synthesis This table is interactive. You can sort and filter the data.

Parameter Typical Range Impact on Process
Residence Time Seconds to minutes Affects conversion and selectivity
Temperature 0 - 150 °C Influences reaction rate and byproduct formation
Flow Rate µL/min to mL/min Determines residence time and mixing efficiency
Reactant Concentration 0.1 - 2 M Impacts reaction kinetics and throughput
Catalyst Loading mol% Affects reaction rate and catalyst stability

Reactivity and Chemical Transformations of 2 Oxo 1 Phenylpropyl Acetate

Carbonyl Reactivity and Nucleophilic Additions of 2-Oxo-1-phenylpropyl Acetate (B1210297)

The ketone carbonyl group in 2-oxo-1-phenylpropyl acetate is a primary site of reactivity. Due to the polarization of the carbon-oxygen double bond, the carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles. This fundamental reactivity is the basis for numerous synthetic transformations. For instance, the compound itself can be synthesized via the gold- or platinum-catalyzed hydration of 1-phenylprop-2-yn-1-yl acetate, which involves the nucleophilic addition of water to an alkyne precursor. wikipedia.orggoogle.com

This compound readily reacts with amine and alcohol nucleophiles at the carbonyl carbon. These reactions typically proceed via a nucleophilic addition mechanism, often followed by condensation or substitution, to yield more complex products.

With amine nucleophiles, the reaction can lead to the formation of amides. For example, amides such as (S)-N-(2-oxo-3-oxetanyl)-2-phenylacetamide have been synthesized by reacting the corresponding acyl chloride with an amine salt in the presence of a base. researchgate.net In a related transformation, β-acetamido ketones can be formed through three-component reactions involving an aldehyde, a ketone, and a nitrile, showcasing the utility of ketone functionalities like the one in this compound in building nitrogen-containing scaffolds. byjus.com

Reactions with alcohol nucleophiles can produce α-carbonyl N,O-acetals, which are valuable structural motifs in biologically active molecules. libretexts.org An iodine-catalyzed oxidative cross-coupling of α-amino ketones with alcohols demonstrates a method for forming a C–O bond at the α-position to the carbonyl group. libretexts.org This type of transformation highlights the potential for this compound to react with various alcohols to form the corresponding N,O-acetals.

Nucleophile TypeProduct ClassReaction DescriptionCatalyst/ConditionsReference
Waterα-Acyloxy KetoneHydration of 1-phenylprop-2-yn-1-yl acetateIPrAuNTf₂ or Pt(cod)Cl₂/AgNTf₂ wikipedia.orggoogle.com
Amineβ-Acetamido KetoneThree-component coupling of aldehydes, ketones, and nitrilesCopper(II) tetrafluoroborate byjus.com
Alcoholα-Carbonyl N,O-acetalOxidative cross-coupling of α-amino ketones with alcoholsI₂ / DMSO libretexts.org

Condensation reactions, such as the Aldol condensation, are fundamental carbon-carbon bond-forming reactions that involve the reaction of an enolate ion with a carbonyl compound. wikipedia.orgpressbooks.pub this compound possesses α-hydrogens on the methyl group adjacent to the ketone, making it capable of forming an enolate under basic conditions. This enolate can then act as a nucleophile.

A plausible, though not explicitly documented, reaction is a crossed Aldol or Claisen-Schmidt condensation. google.comrsc.org In such a reaction, the enolate of this compound could react with an aldehyde that cannot enolize itself, such as benzaldehyde (B42025), to minimize self-condensation and favor a single product. researchgate.net The initial reaction would form a β-hydroxy ketone, which could then undergo dehydration upon heating to yield a conjugated α,β-unsaturated ketone, the final condensation product. rsc.org This potential for condensation reactions adds another layer to the synthetic utility of this compound.

Reduction Pathways for this compound

The ketone functionality of this compound can be selectively reduced to a secondary alcohol. This transformation can be achieved through both chemical and biological methods, often with high stereoselectivity.

Bioreduction: Enzymatic reduction offers a green and highly selective route to the corresponding alcohol. Alcohol dehydrogenases (ADHs) have been successfully employed for the bioreduction of this compound. google.com These enzymatic systems can convert the ketone into a chiral alcohol, providing access to specific stereoisomers of 1-phenyl-1-acetoxy-2-propanol. This is particularly valuable in the synthesis of nor(pseudo)ephedrine derivatives, where precise stereochemical control is essential. google.com

Chemical Reduction: Standard chemical reducing agents are also effective. Sodium borohydride (B1222165) (NaBH₄) is a mild and common reagent used for the reduction of ketones to alcohols. lookchem.com While NaBH₄ does not typically reduce esters, the presence of a neighboring oxo group can facilitate ester reduction. rsc.org Therefore, treatment of this compound with a strong reducing agent like lithium aluminum hydride (LiAlH₄), or potentially with NaBH₄ under forcing conditions, would be expected to reduce both the ketone and the acetate ester, yielding 1-phenyl-1,2-propanediol. google.com The chemoselective reduction of just the ketone is also feasible using milder conditions or more selective reagents.

MethodReagent/CatalystPrimary ProductKey FeaturesReference
BioreductionAlcohol Dehydrogenase (ADH)(1R,2S)- or (1S,2R)-1-hydroxy-1-phenylpropan-2-yl acetateHigh stereoselectivity, green conditions google.com
Chemical Reduction (Ketone)Sodium Borohydride (NaBH₄)1-phenyl-1-acetoxy-2-propanolChemoselective under mild conditions lookchem.comnih.gov
Chemical Reduction (Ketone & Ester)Lithium Aluminum Hydride (LiAlH₄) or excess NaBH₄1-phenyl-1,2-propanediolReduces both carbonyl functionalities google.com

Ester Group Transformations of this compound (e.g., Hydrolysis)

The acetate ester group of this compound can undergo transformations, most notably hydrolysis, to yield the corresponding α-hydroxy ketone, 1-hydroxy-1-phenyl-2-propanone. This reaction can be catalyzed by acids or bases, or mediated by enzymes.

Acid- or base-catalyzed hydrolysis involves the nucleophilic attack of water or a hydroxide (B78521) ion on the ester carbonyl carbon. Mechanistic studies on related, complex ester-containing molecules have used isotopic labeling (H₂¹⁸O) to distinguish between direct hydrolytic cleavage of the ester bond and more complex fragmentation pathways. rsc.org For a simple molecule like this compound, direct hydrolysis is the expected pathway, cleaving the acyl-oxygen bond to release acetic acid and the α-hydroxy ketone. This hydrolysis is a key step in certain synthetic sequences where the acetate group serves as a protecting group for the α-hydroxy functionality. wikipedia.org

Enzymatic hydrolysis using lipases is also a viable method. Lipases can catalyze the hydrolysis of the ester or the reverse reaction, acylation, often with high enantioselectivity. prepchem.com This enzymatic approach is particularly useful for the kinetic resolution of racemic mixtures, allowing for the separation of enantiomers.

Mechanistic Investigations of Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product selectivity. Several studies have provided detailed mechanistic insights.

The formation of α-acyloxyketones, including this compound, from propargylic esters has been investigated. wikipedia.org A plausible mechanism catalyzed by a cationic platinum complex involves the initial coordination of the platinum to the alkyne. This is followed by an intramolecular nucleophilic attack by the ester's carbonyl oxygen onto the activated alkyne, forming a cyclic intermediate. Subsequent ring-opening yields an allene (B1206475) intermediate, which then undergoes hydrolysis to furnish the final α-acyloxyketone product. wikipedia.org Isotope labeling experiments using H₂¹⁸O have been employed to support the proposed pathway involving water as a nucleophile in the final hydrolysis step. wikipedia.org

Density Functional Theory (DFT) has been utilized to study the mechanisms of related multicomponent reactions. These computational studies help to elucidate complex reaction pathways, identify rate-limiting steps, and understand the origins of selectivity. For example, in palladium-catalyzed reactions, DFT can model the C-H activation and amine/imine transformation steps, providing energy profiles for proposed intermediates and transition states. Such mechanistic work, while not always directly on this compound itself, provides a framework for understanding its reactivity in complex catalytic cycles.

Participation of this compound in Cascade and Multicomponent Reactions

This compound is a key intermediate in sophisticated one-pot reactions, including cascade and multicomponent processes, which allow for the rapid assembly of complex molecules from simple precursors.

A notable example is a gold-enzyme cascade reaction for the synthesis of nor(pseudo)ephedrine derivatives. google.com In this process, 1-phenylprop-2-yn-1-yl acetate is first converted to this compound via gold-catalyzed hydration. Without isolation, this ketone intermediate is then subjected to a stereoselective bioreduction using an alcohol dehydrogenase (ADH) or a biotransamination using an amine transaminase (ATA). google.com This one-pot, two-step sequence demonstrates the compatibility of the compound with both metallic and enzymatic catalysts in a single reaction vessel.

The structural motif of this compound is also found in the products of other multicomponent reactions. For instance, three-component reactions involving acetophenones, aromatic aldehydes, and malononitrile (B47326) can produce 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives. lookchem.com Similarly, solvent-free condensation reactions can yield complex structures like 2-{3-oxo-1,3-di[(un)substituted phenyl]propyl}-1,2,3,4-tetrahydronaphthalen-1-ones. These examples highlight the role of the underlying β-aryl ketone structure in building molecular complexity through efficient, atom-economical multicomponent strategies.

Reaction TypeReactantsRole of this compoundKey Product/ScaffoldReference
Gold-Enzyme Cascade1-phenylprop-2-yn-1-yl acetate, ADH/ATA cofactorsIntermediateNor(pseudo)ephedrine derivatives google.com
Three-Component ReactionAcetophenones, Aryl Aldehydes, MalononitrileStructural Analogue2-(3-Oxo-1,3-diarylpropyl)malononitrile lookchem.com
Three-Component CyclocondensationAromatic Aldehydes, Aromatic Ketones, 2-CyanoacetamideStructural Analogue4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles google.com
Solvent-Free CondensationChalcones, 1-TetraloneStructural AnalogueSubstituted Tetrahydronaphthalen-1-ones

Radical-Mediated Functionalization of this compound Derivatives

The class of compounds known as α-acyloxy ketones, to which this compound belongs, are valuable precursors for radical-mediated transformations. The presence of the acetoxy group on the carbon adjacent to the ketone functionality allows for the generation of carbon-centered radicals through various activation methods. These radicals can then participate in a range of functionalization reactions.

Research into related structures, such as benzylic acetates and other α-acyloxy ketones, provides significant insight into the potential radical-mediated functionalization of this compound derivatives. These transformations often proceed under mild conditions and exhibit high functional-group tolerance.

Boryl Radical-Promoted Deoxygenative Alkylation:

A notable strategy involves the deoxygenative alkylation of benzyl (B1604629) acetate derivatives, a reaction manifold applicable to derivatives of this compound. In this process, a boryl radical attacks the carbonyl oxygen of the acetate group. sorbonne-universite.frresearchgate.net This is followed by a β-scission of the C–O bond to generate a benzylic radical. sorbonne-universite.frresearchgate.net This radical can then be trapped by various alkenes to form new C–C bonds. The reaction is amenable to a variety of benzyl alcohols, including primary, secondary, and tertiary ones, after their conversion to acetates. sorbonne-universite.frresearchgate.net

The scope of this transformation has been demonstrated with various benzyl acetates bearing electron-withdrawing groups, which facilitate the reaction. sorbonne-universite.fr

Table 1: Boryl Radical-Promoted Deoxygenative Alkylation of Benzyl Acetate Derivatives with Alkenes

Benzyl Acetate DerivativeAlkene PartnerProductYield (%)Reference
4-(Trifluoromethyl)benzyl acetate4-MethoxystyreneCorresponding alkylated productGood sorbonne-universite.fr
Benzyl acetates with F, Cl atomsVarious alkenesCorresponding alkylated productsSatisfactory sorbonne-universite.fr
Benzyl acetates with Ms, CN groupsVarious alkenesCorresponding alkylated productsSatisfactory sorbonne-universite.fr

Photocatalytic Radical Generation:

Visible-light photoredox catalysis is another powerful tool for generating radicals from α-acyloxy ketone derivatives. organic-chemistry.orgd-nb.info These methods are considered green and practical, often utilizing metal-free organic photocatalysts. organic-chemistry.orgacs.orgkuleuven.be In a typical system, a photocatalyst, such as 9-mesityl-10-methylacridinium (B1239669) perchlorate, absorbs visible light and promotes a single electron transfer (SET) from an alkene to its excited state. organic-chemistry.org This generates an alkene radical cation, which can then react with a carboxylic acid and oxygen to form α-acyloxy ketones. organic-chemistry.org

Conversely, α-acyloxy ketones themselves can act as radical precursors. Under photoredox conditions, they can undergo reduction to form a radical anion, which then fragments to release an α-carbonyl radical. d-nb.info These electrophilic radicals can engage in various coupling reactions. d-nb.info

A proton-coupled electron transfer (PCET) mechanism can also be involved, particularly in the presence of water and a base. d-nb.info This process can generate nucleophilic ketyl radicals from α-keto-N,O-acetal substructures, which are analogous to the α-acyloxy ketone moiety. d-nb.info These ketyl radicals are capable of undergoing conjugate additions to electron-deficient alkenes. d-nb.info

Table 2: Photocatalytic Reactions Involving α-Acyloxy Ketone Scaffolds

Reaction TypeSubstrate TypeKey Reagents/ConditionsRadical IntermediateProduct TypeReference
Aerobic Oxo-acyloxylationAryl Alkenes, Carboxylic AcidsVisible light, Mes-Acr+ photocatalyst, O2, DABCOAlkene radical cationα-Acyloxy ketones organic-chemistry.org
Tandem C-O Bond Reduction/Conjugate Additionα-Keto-N,O-AcetalsVisible light, 4CzIPN photocatalyst, H2O, DIPEANucleophilic ketyl radicalC11-cyanoethyl-substituted tricyclic azepino[1,2-a]indoles d-nb.info

Other Radical Transformations:

The generation of radicals from derivatives of this compound opens the door to a variety of other functionalizations. These include:

Decarboxylative Couplings: While not directly involving the acetate, related radical decarboxylation of arylacetic acids under UV irradiation can generate benzyl radicals for cross-coupling reactions. researchgate.net This highlights a common strategy for forming radicals at the benzylic position.

Atom Transfer Radical Addition (ATRA): The generated radicals can add to alkenes, followed by trapping with a halogen atom or another radical species.

Cyclization Reactions: If the derivative contains an appropriately positioned unsaturated moiety, intramolecular cyclization can occur, leading to the formation of complex ring systems. nih.gov

The reactivity in these radical processes is influenced by the stability of the generated radical intermediate. The phenyl group in this compound provides benzylic stabilization, making radical formation at the C1 position favorable. Substituents on the phenyl ring can further modulate this reactivity, with electron-withdrawing groups generally favoring radical generation. sorbonne-universite.fr

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the primary methods for verifying the structure of 2-Oxo-1-phenylpropyl acetate (B1210297). The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule.

In a study detailing the platinum-catalyzed synthesis of α-acyloxyketones, 2-Oxo-1-phenylpropyl acetate was characterized, yielding specific spectral data. jst.go.jp

¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.99 d, J=8.0 Hz 2H Aromatic (ortho-protons of phenyl group)
7.51 d, J=8.0 Hz 2H Aromatic (meta/para-protons of phenyl group)
4.90 s 2H CH₂
3.92 s 3H Methoxy (from derivative in study)
1.25 s 9H t-Butyl (from derivative in study)

Note: The provided data from the source appears to be for a derivative, not the parent compound, based on the listed assignments.

A more representative dataset for a closely related structure, (2-Oxo-1-phenethyl-1,2,5,6-tetrahydro-pyridin-3-yl)-acetic acid methyl ester, shows the typical regions for phenyl protons (~7.2 ppm), the methine proton adjacent to the acetate, and the methyl protons of the acetyl group. amazonaws.com For the parent compound, one would expect to see signals for the phenyl group protons (typically 7.2-7.5 ppm), a methine proton (CH) adjacent to both the phenyl ring and the acetate group, a methyl group (CH₃) singlet for the ketone, and another methyl group singlet for the acetate. jst.go.jp

¹³C NMR Data for a this compound Derivative jst.go.jp

Chemical Shift (δ) ppm
177.8
166.4
131.8
129.9
129.4
126.9
86.3
85.3
52.6
52.3
38.8

NMR is also crucial for characterizing more complex derivatives, such as 3-(4-chlorophenyl)-3-oxo-1-[4-(trifluoromethyl)phenyl]propyl acetate, where the signals are more complex due to additional substituents and couplings. rsc.org

For unambiguous assignment of ¹H and ¹³C signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) maps the coupling relationships between protons, identifying adjacent protons in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. In research on related lactone enolates, HSQC spectra were used to assign complex diastereomeric mixtures. uni-muenchen.de

DEPT (Distortionless Enhancement by Polarization Transfer) experiments help distinguish between CH, CH₂, and CH₃ groups.

TOCSY (Total Correlation Spectroscopy) identifies all protons within a given spin system, not just those that are directly coupled.

While specific 2D NMR data for the parent this compound are not detailed in the surveyed literature, these methods are standard practice for confirming the structure of its more complex analogues and reaction products. uni-muenchen.deuni-muenchen.de

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and aiding in structural elucidation through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental formula of a molecule.

The molecular formula of this compound is C₁₁H₁₂O₃, corresponding to an exact mass of 192.07864 Da. nih.gov HRMS analysis confirms this with high precision.

Mass Spectrometry Data for this compound and Derivatives

Compound Technique Ionization Mode Mass (m/z) Note Source
This compound Derivative HR-MS FAB+ 275.1284 [M+H]⁺ Found (Calcd. 275.1283 for C₁₆H₁₉O₄) jst.go.jp
(1-Benzyl-2-oxo-1,2,5,6-tetrahydro-pyridin-3-yl)-acetic acid methyl ester ESI-MS ESI 282.4 [MNa]⁺ Sodium Adduct amazonaws.com

Electrospray ionization (ESI) is a soft ionization technique commonly used for analyzing products from organic synthesis, often showing molecular ions with adducts like sodium ([M+Na]⁺). amazonaws.comuni-muenchen.de Gas Chromatography-Mass Spectrometry (GC-MS) is also listed as an available analytical method for this compound. nih.gov

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective tool for identifying the functional groups present in a compound. The spectrum of this compound is expected to show characteristic absorption bands for the ketone carbonyl (C=O), the ester carbonyl (C=O), the C-O bonds of the acetate, and the aromatic C-H and C=C bonds of the phenyl ring.

A study reported the following IR data for a derivative of this compound. jst.go.jp

Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Functional Group Assignment Source
2969 C-H stretch (aliphatic) jst.go.jp
2240 Alkyne (from derivative) jst.go.jp
1720 C=O stretch (ester/ketone) jst.go.jp
1273 C-O stretch (ester) jst.go.jp
1144 C-O stretch jst.go.jp

The presence of strong absorption bands in the carbonyl region (~1720 cm⁻¹) is a key diagnostic feature. jst.go.jp For comparison, the IR spectrum for the related isomer 2-oxo-2-phenylethyl acetate shows a solid-state measurement with strong carbonyl absorption. nist.gov The analysis of 2-oxo-1,3-bis(phenylhydrazono) derivatives also highlights the utility of IR in identifying oxo groups and other functionalities in related structures. nih.gov

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound itself was not found in the reviewed literature, this technique is frequently applied to its crystalline derivatives to unambiguously establish their structure, conformation, and stereochemistry.

For example, the crystal structure of 1-(3-Oxo-3-phenylpropyl)piperidinium chloride, a compound containing the oxo-phenylpropyl core, has been fully characterized.

Crystallographic Data for 1-(3-Oxo-3-phenylpropyl)piperidinium chloride

Parameter Value
Chemical Formula C₁₄H₂₀NO⁺·Cl⁻
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.2936 (13)
b (Å) 12.0531 (15)
c (Å) 10.9650 (13)
β (°) 112.971 (5)
Volume (ų) 1374.2 (3)

In other research, X-ray diffraction was used to confirm the structure of Michael adducts derived from chalcones and 1-tetralone, which are complex derivatives containing the 3-oxo-1,3-diphenylpropyl moiety. researchgate.net Additionally, patent literature describes the use of Powder X-ray Diffraction (PXRD) to characterize different polymorphic forms of related active pharmaceutical ingredients. google.com

Electronic Spectroscopy (UV-Vis and Photoluminescence) for Electronic Structure Probing

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and photoluminescence, provides insights into the electronic transitions within a molecule. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals.

This technique has been utilized to monitor the progress of reactions involving structures related to this compound. uni-muenchen.deuni-muenchen.de In kinetic studies of lactone enolates reacting with various electrophiles, the disappearance of the electrophile's absorbance at a specific maximum wavelength (λmax) was followed over time using a stopped-flow spectrophotometer. uni-muenchen.deuni-muenchen.de This allows for the calculation of reaction rate constants. For instance, the deprotonation of a related compound, 2-coumaranone, was monitored by UV-Vis spectroscopy at 286 nm. uni-muenchen.de While specific UV-Vis absorption maxima for this compound are not reported, its phenyl and carbonyl groups are expected to give rise to absorptions in the UV region.

Photoluminescence (fluorescence and phosphorescence) involves the emission of light from an electronically excited state. This technique can probe the nature of excited states and their decay pathways. Although no specific photoluminescence studies on this compound were identified, research on related systems, such as fluorescent probes containing acetate moieties, demonstrates the utility of this method in studying excited-state dynamics. researchgate.net

Table of Mentioned Compounds

Compound Name
This compound
1-acetoxy-1-phenyl-2-propanone
3-(4-chlorophenyl)-3-oxo-1-[4-(trifluoromethyl)phenyl]propyl acetate
1-(4-nitrophenyl)-3-oxobutyl acetate
(2-Oxo-1-phenethyl-1,2,5,6-tetrahydro-pyridin-3-yl)-acetic acid methyl ester
2-oxo-2-phenylethyl acetate
phenacyl acetate
1-(3-Oxo-3-phenylpropyl)piperidinium chloride
2-oxo-1,3-bis(phenylhydrazono) derivatives
2-{3-oxo-1,3-di[(un)substituted phenyl]propyl}-1,2,3,4- tetrahydronaphthalen-1-ones
(1-Benzyl-2-oxo-1,2,5,6-tetrahydro-pyridin-3-yl)-acetic acid methyl ester
4-[2-Oxo-1-(4-phenyl-butyl)-1,2,5,6-tetrahydro-pyridin-3-yl]-butyric acid methyl ester
(2S)-2-[2-oxo-4-(3-phenylpropyl)-1-pyrrolidinyl]butanamide
Isochroman-3-one
2-Coumaranone
Chalcones

Chromatographic Techniques for Separation and Purity Assessment in Academic Research

In academic research, the isolation and purification of target compounds are critical for ensuring the validity of subsequent characterization and experimental results. For this compound, column chromatography, particularly using silica (B1680970) gel, stands out as the most frequently documented method for purification following its synthesis. jst.go.jpuniovi.esrsc.org This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.

The purity of the final product is often assessed preliminarily using Thin-Layer Chromatography (TLC), which is also used to monitor the progress of the synthetic reaction. jst.go.jprsc.orgwiley-vch.de TLC allows for a rapid qualitative analysis of the reaction mixture, helping researchers determine the point of completion before commencing the purification process. rsc.orgwiley-vch.de

Detailed research findings from various studies highlight the specific conditions employed for the chromatographic purification of this compound. These findings demonstrate a common reliance on silica gel as the stationary phase, with variations in the solvent system (mobile phase) to achieve optimal separation.

One study reported the purification of this compound, obtained in a 35% yield, using silica gel column chromatography with a mobile phase of hexane (B92381) and dichloromethane (B109758) in a 75:25 ratio. jst.go.jp Another research effort successfully purified the racemic form of the compound with a high isolated yield of 89% by employing column chromatography on silica gel with a solvent system of 25% ethyl acetate in hexane. uniovi.es Further reports describe the use of silica gel column chromatography after filtering the crude reaction mixture through a pad of silica gel to remove initial impurities. rsc.org

The following table summarizes the chromatographic conditions reported in academic literature for the purification of this compound and related compounds.

Compound NameStationary PhaseMobile Phase (Eluent)Yield (%)Reference
This compoundSilica GelHexane / Dichloromethane (75:25)35 jst.go.jp
rac-2-Oxo-1-phenylpropyl acetateSilica GelEthyl Acetate / Hexane (25%)89 uniovi.es
This compoundSilica GelNot specifiedNot specified rsc.org
N-(3-(benzofuran-3-yl)-3-oxo-1-phenylpropyl)acetamideSilica Geln-hexane / ethylacetate (80:20)Not specified wisdomlib.org
(1-Benzyl-2-oxo-1,2,5,6-tetrahydro-pyridin-3-yl)-acetic acid methyl esterSilica Gel (Flash Chromatography)Ethyl acetate / hexanes (1:2)74 amazonaws.com

In addition to traditional column chromatography, flash chromatography, a faster variant that uses pressure to drive the mobile phase through the column, has been utilized for purifying structurally related compounds. amazonaws.com For the analysis of stereoisomers of related keto compounds, chiral High-Performance Liquid Chromatography (HPLC) has been employed to determine the enantiomeric ratio, using a CHIRALPAK AS-H column with a mobile phase of 2% isopropanol (B130326) in heptane. orgsyn.org

Theoretical and Computational Investigations on 2 Oxo 1 Phenylpropyl Acetate

Quantum Chemical Studies (Density Functional Theory, HOMO-LUMO Analysis)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the electronic structure and reactivity of 2-oxo-1-phenylpropyl acetate (B1210297). DFT calculations are a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for examining molecular properties. nih.gov

The electronic characteristics of a molecule are fundamentally described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scirp.orgscience.gov A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org

For 2-oxo-1-phenylpropyl acetate, DFT calculations at a specified level of theory, such as B3LYP with a 6-311+G basis set, can determine the energies of the HOMO and LUMO. mdpi.com These calculations reveal the spatial distribution of these orbitals, indicating the likely sites for nucleophilic and electrophilic attack. The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO resides on the electron-deficient regions.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, providing further understanding of the molecule's chemical behavior. These descriptors, as defined by conceptual DFT, include electronegativity (χ), chemical potential (µ), chemical hardness (η), and the global electrophilicity index (ω). mdpi.com

Table 1: Calculated Quantum Chemical Parameters for this compound

ParameterFormulaDescription
Electronegativity (χ) χ = - (EHOMO + ELUMO) / 2The power of an atom or group of atoms to attract electrons towards itself.
Chemical Potential (µ) µ = (EHOMO + ELUMO) / 2The negative of electronegativity, representing the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Measures the resistance to change in the electron distribution or charge transfer.
Global Electrophilicity Index (ω) ω = µ² / (2η)Measures the propensity of a species to accept electrons.

Note: The specific values for this compound would be obtained from DFT calculations.

Analysis of these parameters can predict the molecule's reactivity. For instance, a high electrophilicity index suggests that this compound would be a good electrophile in reactions. mdpi.com The distribution of the HOMO and LUMO across the phenyl ring, the carbonyl group, and the acetate moiety dictates the molecule's reactivity in various chemical transformations.

Mechanistic Pathway Elucidation and Transition State Analysis

Computational chemistry plays a crucial role in elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the most probable reaction pathway, including intermediates and transition states. nih.gov

Transition state theory is a fundamental concept in this analysis. A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate. acs.org DFT calculations are commonly used to locate and characterize transition state structures, which are identified by having exactly one imaginary frequency in their vibrational analysis. nih.gov

For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies can provide a step-by-step description of the bond-breaking and bond-forming processes. For example, in a nucleophilic addition to the carbonyl group, calculations can model the approach of the nucleophile, the formation of a tetrahedral intermediate, and the subsequent steps.

Kinetic and thermodynamic aspects of the reaction are also explored through these computational methods. The activation energy (ΔG‡), which is the difference in free energy between the reactants and the transition state, can be calculated to predict the feasibility of a proposed mechanism. acs.org A lower activation energy corresponds to a faster reaction.

Table 2: Key Parameters in Mechanistic Pathway Analysis

ParameterDescriptionSignificance
Reactant and Product Geometries Optimized structures of the starting materials and final products.Establishes the beginning and end points of the reaction pathway.
Intermediate Structures Stable species formed during the reaction that exist in a potential energy well.Helps to understand the stepwise nature of the mechanism.
Transition State Structures The highest energy structure along the reaction coordinate connecting reactants/intermediates to products/intermediates.Determines the rate-limiting step of the reaction. marquette.edu
Activation Energy (ΔG‡) The free energy difference between the reactants and the transition state. acs.orgA key factor in determining the reaction rate.
Reaction Energy (ΔG) The free energy difference between the products and the reactants.Indicates the overall thermodynamic favorability of the reaction.

By comparing the calculated activation energies for different possible pathways, the most likely mechanism can be identified. These computational insights are invaluable for interpreting experimental observations and for designing more efficient synthetic routes.

Conformational Analysis of this compound

The three-dimensional structure, or conformation, of this compound significantly influences its physical properties and chemical reactivity. Conformational analysis aims to identify the stable arrangements of atoms in the molecule and to determine their relative energies.

Due to the presence of several single bonds, this compound can exist in various conformations arising from the rotation around these bonds, particularly the C-C and C-O bonds. Computational methods, such as molecular mechanics and quantum mechanics, are powerful tools for exploring the conformational landscape of the molecule. kingston.ac.uk

A systematic conformational search can be performed to identify all possible low-energy conformers. The relative energies of these conformers are then calculated with higher accuracy using DFT. The results of this analysis can reveal the most stable conformation, which is the one the molecule is most likely to adopt.

The polarity of the solvent can also influence the conformational equilibrium. kingston.ac.uk Computational models can simulate the effect of different solvents on the relative stability of the conformers.

Table 3: Factors Influencing the Conformation of this compound

FactorDescription
Torsional Strain The strain caused by eclipsing interactions between bonds on adjacent atoms.
Steric Hindrance Repulsive interactions between non-bonded atoms that are in close proximity.
Intramolecular Hydrogen Bonding Potential weak hydrogen bonding interactions that can stabilize certain conformations.
Dipole-Dipole Interactions Interactions between polar bonds within the molecule that can influence the preferred arrangement of atoms.

Understanding the preferred conformation of this compound is crucial for predicting its reactivity. The accessibility of the reactive sites, such as the carbonyl carbon, can be highly dependent on the molecule's conformation.

Computational Modeling of Reactivity and Selectivity

Computational modeling provides a powerful framework for predicting and understanding the reactivity and selectivity of this compound in various chemical reactions. By simulating reaction conditions and analyzing the electronic and steric properties of the molecule, these models can offer valuable insights that complement experimental studies. semanticscholar.org

Reactivity can be modeled by examining the frontier molecular orbitals (HOMO and LUMO) as discussed previously. The distribution and energies of these orbitals indicate the most likely sites for chemical attack. For instance, the LUMO's location on the carbonyl carbon suggests its susceptibility to nucleophilic attack.

Selectivity, which is the preference for a reaction to occur at one site over another or to produce one stereoisomer over another, is a key aspect that can be investigated through computational modeling. For reactions involving this compound, several types of selectivity can be important:

Chemoselectivity: In molecules with multiple functional groups, chemoselectivity refers to the preferential reaction of one functional group over others. For example, in a reduction reaction, modeling can predict whether the keto group or the ester group is more likely to be reduced.

Regioselectivity: This refers to the preference for bond formation or cleavage at a particular position. For instance, in the functionalization of the phenyl ring, computational models can predict the most likely site of substitution (ortho, meta, or para).

Stereoselectivity: When a reaction can produce multiple stereoisomers, stereoselectivity is the preference for the formation of one stereoisomer over others. Computational modeling of the transition states leading to different stereoisomers can explain and predict the observed stereochemical outcome.

Table 4: Computational Approaches to Modeling Reactivity and Selectivity

ApproachDescriptionApplication to this compound
Frontier Molecular Orbital (FMO) Theory Analyzes the interaction between the HOMO of one reactant and the LUMO of another to predict reactivity. researchgate.netPredicts the most favorable sites for electrophilic and nucleophilic attack.
Transition State Modeling Calculates the energies of transition states for different reaction pathways to determine the most favorable one. rsc.orgExplains and predicts chemo-, regio-, and stereoselectivity by comparing activation barriers.
Molecular Electrostatic Potential (MEP) Mapping Visualizes the electrostatic potential on the electron density surface of the molecule, identifying electron-rich and electron-poor regions.Highlights the sites susceptible to electrophilic and nucleophilic attack.

By integrating these computational approaches, a comprehensive understanding of the factors that govern the reactivity and selectivity of this compound can be achieved. This knowledge is instrumental in the rational design of new reactions and the optimization of existing synthetic methods.

Applications of 2 Oxo 1 Phenylpropyl Acetate in Chemical Synthesis

Role as a Synthetic Intermediate and Building Block for Complex Molecules

2-Oxo-1-phenylpropyl acetate (B1210297), an α-acyloxyketone, serves as a crucial synthetic intermediate and a versatile building block in the construction of more complex molecular architectures. Its inherent functionality, featuring both a ketone and an ester group on adjacent carbons, allows for a variety of chemical transformations, making it a valuable precursor in organic synthesis.

The α-acyloxyketone moiety is a protected form of an α-hydroxyketone, a structural motif found in a wide array of natural products and biologically active compounds. jst.go.jp This makes 2-oxo-1-phenylpropyl acetate and its derivatives valuable starting materials for the stereoselective synthesis of diverse structures, including 1,2-diols and various heterocyclic systems. jst.go.jp For instance, it can be derived from the gold-catalyzed hydration of 1-phenylprop-2-yn-1-yl acetate, providing a direct route to this key intermediate. uniovi.es The resulting this compound can then be utilized in subsequent enzymatic or chemical reactions to generate more complex molecules with high regio- and stereoselectivity. uniovi.es

Its utility as a building block is further demonstrated in its application for the synthesis of nor(pseudo)ephedrine derivatives. uniovi.es The strategic placement of the oxo and acetoxy groups allows for controlled modifications, leading to the desired stereoisomers of these important pharmaceutical compounds. uniovi.es The ability to generate this intermediate efficiently opens up possibilities for creating diverse libraries of compounds for drug discovery and development. uniovi.es

Furthermore, the core structure of this compound is amenable to various synthetic manipulations. For example, it can be a precursor to other valuable intermediates, such as 1-phenyl-1,2-propandiol, through reduction reactions. lookchem.com This highlights its role not just as a direct precursor but also as a key node in a synthetic pathway, enabling access to a range of other important chemical entities.

Utilization in the Synthesis of Chiral Compounds and Natural Product Analogs

The synthesis of chiral compounds and analogs of natural products represents a significant area of application for this compound. Its structure is a key scaffold that can be stereoselectively modified to produce enantiomerically pure or enriched molecules, which are crucial in medicinal chemistry and materials science.

A notable application is in the chemoenzymatic synthesis of nor(pseudo)ephedrine derivatives. uniovi.es In this approach, this compound, obtained from the gold-catalyzed hydration of the corresponding propargyl acetate, serves as a substrate for alcohol dehydrogenases (ADHs) or amine transaminases (ATAs). uniovi.es These enzymes exhibit high stereoselectivity, enabling the synthesis of specific diastereomers of the target amino alcohols. uniovi.es This method provides a regio- and stereodivergent route to these valuable compounds, starting from readily available materials. uniovi.es

The versatility of this compound extends to its use in the synthesis of various other chiral molecules. For example, it can be a precursor for the synthesis of chiral 1,2-diols, which are important structural motifs in many natural products. jst.go.jp The stereoselective reduction of the ketone functionality, often guided by the adjacent acetoxy group, allows for the controlled formation of the desired stereoisomers.

Furthermore, analogs of natural products and other biologically active molecules can be accessed using this compound as a starting point. For instance, it has been used in the design and synthesis of analogs of GBR 12909, a potent dopamine (B1211576) reuptake inhibitor. nih.gov By introducing substituents at various positions of the phenylpropyl core, researchers can explore the structure-activity relationships of these compounds and develop new ligands with improved affinity and selectivity for dopamine and serotonin (B10506) transporters. nih.gov

The development of asymmetric catalytic systems has also enhanced the utility of this compound in chiral synthesis. google.comniscpr.res.in Organocatalysts, for example, can be employed to perform enantioselective transformations on substrates derived from or related to this compound, leading to the synthesis of highly enantiopure products. google.comniscpr.res.in

Precursor in the Generation of Alpha-Acyloxyketone Derivatives

This compound is itself an α-acyloxyketone and serves as a prime example and precursor for the synthesis of a broader class of α-acyloxyketone derivatives. jst.go.jp This class of compounds is highly significant as the α-acyloxyketone structural unit is a fundamental feature in numerous natural products and bioactive compounds. jst.go.jp Consequently, the development of efficient synthetic methods for α-acyloxyketone derivatives is an area of active research. jst.go.jp

One of the key synthetic routes to α-acyloxyketones, including this compound, involves the transition metal-catalyzed migration of propargylic esters. jst.go.jp For instance, a cationic platinum catalyst system, such as Pt(cod)Cl₂/AgNTf₂, can effectively catalyze the rearrangement of propargylic esters to form α-acyloxyketones. jst.go.jp This transformation proceeds through the formation of an allene (B1206475) intermediate followed by an intramolecular nucleophilic attack of the ester. jst.go.jp The reaction conditions can be optimized to achieve good yields for a variety of α-aryl-α-acyloxyketones. jst.go.jp

Gold catalysts have also proven to be highly effective for the synthesis of α-acyloxyketones from propargylic esters. uniovi.es The gold(I)-catalyzed hydration of 1-phenylprop-2-yn-1-yl acetate, for example, regioselectively yields this compound. uniovi.es This method is notable for its efficiency and can be performed under mild conditions, making it compatible with other catalytic processes in one-pot or cascade reactions. uniovi.es

The significance of this compound as a precursor is underscored by its role in providing access to a wide range of substituted α-acyloxyketones. By starting with different propargylic esters, a diverse library of α-acyloxyketone derivatives can be synthesized. These derivatives can then be used as key intermediates in the total synthesis of complex natural products and in the development of new pharmaceuticals. jst.go.jp

The following table summarizes the synthesis of this compound from a propargylic ester using different catalytic systems.

Catalyst SystemStarting MaterialProductYieldReference
Pt(cod)Cl₂/AgNTf₂1-phenylprop-2-yn-1-yl acetateThis compound35% jst.go.jp
IPrAuNTf₂1-phenylprop-2-yn-1-yl acetateThis compound89% uniovi.es

Significance in the Development of Catalytic Systems as a Substrate or Product

This compound plays a significant role in the advancement of catalytic systems, serving as both a key substrate for testing catalyst performance and a target product for evaluating the efficiency and selectivity of new catalytic methods.

As a substrate, this compound is utilized in the development of chemoenzymatic cascade reactions. uniovi.es For instance, it is a crucial intermediate in a one-pot reaction that combines gold-catalyzed alkyne hydration with an enzymatic reduction or amination. uniovi.es The ability of the catalyst system to efficiently produce and then convert this compound into chiral amino alcohols demonstrates the compatibility and effectiveness of the combined catalytic approach. uniovi.es This highlights its importance in validating the feasibility of tandem catalytic processes.

Furthermore, the synthesis of this compound itself is a benchmark reaction for evaluating the performance of various catalysts. The platinum-catalyzed migration of propargylic esters to form α-acyloxyketones, with this compound being a specific product, has been studied to optimize reaction conditions and understand the reaction mechanism. jst.go.jp Similarly, gold-catalyzed hydration reactions producing this compound are used to assess the activity and regioselectivity of different gold catalysts. uniovi.esrsc.org

The development of catalytic systems for the synthesis of chiral molecules often involves this compound or its derivatives. For example, its enol acetate form can be a substrate in enantioselective α-oxidation reactions catalyzed by chiral hypervalent iodine reagents to produce chiral α-hydroxy ketones. cardiff.ac.uk The enantiomeric excess of the resulting product serves as a direct measure of the catalyst's stereocontrol.

The following table provides examples of catalytic systems where this compound is either a substrate or a product, showcasing its significance in catalyst development.

Catalytic SystemRole of this compoundTransformationSignificanceReference
Gold(I) NHC complex / Alcohol DehydrogenaseSubstrateBioreduction to chiral diolDemonstrates chemoenzymatic cascade uniovi.es
Cationic Platinum CatalystProductPropargylic ester migrationOptimization of catalytic conditions jst.go.jp
Chiral Hypervalent Iodine ReagentSubstrate (as enol acetate)Enantioselective α-oxidationEvaluation of catalyst stereoselectivity cardiff.ac.uk

Future Research Directions and Perspectives on 2 Oxo 1 Phenylpropyl Acetate

Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity

While numerous methods exist for the synthesis of α-acyloxy ketones, the pursuit of greater efficiency, selectivity, and milder reaction conditions remains a key driver of research. rsc.orgsioc-journal.cn Traditional methods often involve the use of α-haloketones or diazo esters, while more recent approaches have focused on the oxidative coupling of ketones and carboxylic acids. rsc.org

Future synthetic strategies are likely to focus on:

Catalyst Development: The design of novel catalysts, including those based on earth-abundant metals and organocatalysts, will be crucial for improving the economic and environmental viability of synthetic routes. mdpi.com Gold-catalyzed intermolecular oxidation of terminal alkynes has already shown promise as a high-yield method under mild conditions. sioc-journal.cnorganic-chemistry.org

Asymmetric Synthesis: The development of enantioselective methods for the synthesis of chiral α-acyloxy ketones is a significant area of interest, with enzymatic resolutions and metal-catalyzed chiral synthesis being promising avenues. rsc.org

Novel Substrate Activation: Exploring new ways to activate readily available starting materials, such as alkenes and alkynes, through oxidative addition reactions will continue to be a focus. rsc.org Platinum-catalyzed migration of propargylic esters represents one such innovative approach. jst.go.jp

A comparison of emerging synthetic methods is presented in Table 1.

Method Catalyst/Reagent Key Advantages Reference
Gold-Catalyzed Intermolecular OxidationPh₃PAuNTf₂, 8-methylquinoline-N-oxide, MsOHSimple procedure, mild conditions, high yield. sioc-journal.cn
Platinum-Catalyzed Propargylic Ester MigrationPt(cod)Cl₂, AgNTf₂Access to a wide variety of α-aryl-α-acyloxyketones. jst.go.jp
2-Methylimidazole (B133640) Promoted Oxyacyloxylation2-methylimidazoleMetal-free, avoids pungent reagents, good substrate tolerance. mdpi.com
Hypervalent Iodine-Mediated AcetoxylationPhI(OAc)₂Efficient, practical for α-oxygen functionalization. nih.gov

Table 1. Comparison of Emerging Synthetic Methodologies for α-Acyloxy Ketones.

Exploration of Novel Chemical Reactivity and Transformation Pathways

The inherent reactivity of the α-acyloxy ketone functionality in 2-oxo-1-phenylpropyl acetate (B1210297) makes it a versatile intermediate for various chemical transformations. mdpi.com Future research will likely delve deeper into its reactivity profile, aiming to uncover new and synthetically useful transformations.

Key areas of exploration include:

Umpolung Reactivity: Investigating the reversal of polarity at the α-carbon, a concept that has been successfully applied to the α-functionalization of ketones, could lead to novel bond-forming reactions. researchgate.netresearchgate.net

Radical Reactions: The generation of acyl radicals from α-acetoxy aryl ketones under photocatalytic conditions opens up new avenues for C-C bond formation, as demonstrated in the synthesis of indole-fused benzodiazepines. chemistryviews.org

Cyclization Reactions: The use of 2-oxo-1-phenylpropyl acetate and its derivatives as precursors for the synthesis of heterocyclic compounds is an area with significant potential. mdpi.com For instance, they can serve as starting materials for the synthesis of 1,2,4-oxadiazoles and isoxazoles. metu.edu.tr

Development of Advanced Analytical Techniques for In Situ Monitoring

To gain a deeper understanding of reaction mechanisms and optimize reaction conditions, the development of advanced analytical techniques for real-time, in situ monitoring is essential.

Future research in this area may involve:

Spectroscopic Methods: The application of techniques like in situ Fourier-transform infrared (FTIR) spectroscopy can provide valuable information on the formation of intermediates and products during a reaction. copernicus.orgcopernicus.org

Mass Spectrometry: In situ reacting mass spectrometry has proven to be a powerful tool for probing reaction mechanisms, as demonstrated in the study of gold-catalyzed alkyne hydration where it provided evidence for bis-gold intermediates. lookchem.com

Chromatographic Techniques: The use of advanced chromatographic methods, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS), can facilitate the separation and identification of complex reaction mixtures.

Integration into Sustainable and Green Chemistry Protocols

The principles of green chemistry are increasingly influencing the direction of chemical research. Future work on this compound will undoubtedly focus on developing more environmentally benign synthetic and transformation protocols.

Key aspects of this research will include:

Water-Based Synthesis: The development of synthetic methods that utilize water as a solvent is a major goal of green chemistry. A recent approach has demonstrated the efficient synthesis of α-acetoxyketones in an aqueous medium using an alkylamine catalyst. nih.gov

Metal-Free Catalysis: Reducing reliance on heavy metal catalysts is a critical aspect of sustainable chemistry. Organocatalytic methods, such as the 2-methylimidazole promoted synthesis of α-acyloxy ketones, offer a greener alternative. mdpi.com

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Gold-catalyzed reactions, known for their high atom economy, are a promising area of investigation. organic-chemistry.org

Electrosynthesis: Electrochemical methods offer a sustainable alternative to traditional chemical oxidations and reductions, as they often use electricity as a "reagent" and can be performed under mild conditions. chemrxiv.org

Role of this compound in Multi-step Synthetic Cascades

The ability to perform multiple reaction steps in a single pot, known as a cascade or tandem reaction, offers significant advantages in terms of efficiency and resource utilization. chemistryviews.org this compound is an ideal candidate for integration into such multi-step synthetic sequences.

Future research will likely focus on:

Chemoenzymatic Cascades: Combining the selectivity of enzymatic catalysis with the versatility of chemical catalysis holds great promise. For example, the gold-catalyzed hydration of 1-phenylprop-2-yn-1-yl acetate to form this compound can be followed by an enzymatic reduction or amination to produce valuable chiral amino alcohols. uniovi.es

Photocatalytic Cascades: Light-driven reactions can be integrated into cascade sequences to access complex molecules from simple starting materials. The photocatalyzed cascade reaction of α-acetoxy aryl ketones with o-indoloanilines to synthesize indole-fused benzodiazepines is a prime example. chemistryviews.org

Domino Reactions: Designing domino reactions that involve the α-functionalization of ketones can lead to the efficient construction of complex molecular scaffolds. researchgate.netmdpi.com

Q & A

Advanced Question: How can reaction parameters be optimized to improve the low yield (35%) observed in platinum-catalyzed propargylic ester migration synthesis?

Answer:

  • Basic: The compound is synthesized via platinum-catalyzed migration of propargylic esters, yielding 35% as a colorless oil. Key steps include monitoring reaction progress via TLC and purification via column chromatography. Reaction conditions (temperature, solvent, catalyst loading) directly impact yield and purity .
  • Advanced: To enhance yield, consider optimizing catalyst systems (e.g., PtCl₂ vs. other Pt complexes), adjusting steric/electronic effects of ligands, or exploring alternative solvents (e.g., DCM vs. THF). Kinetic studies and computational modeling of transition states could identify rate-limiting steps .

Basic Question: What spectroscopic techniques are used to characterize this compound?

Advanced Question: How can conflicting spectral data (e.g., NMR shifts) across studies be resolved?

Answer:

  • Basic: Standard techniques include:
    • ¹H-NMR (δ 7.43–7.40 for aromatic protons, δ 5.98 for the oxo-proton).
    • ¹³C-NMR (201.7 ppm for the ketone carbonyl, 170.3 ppm for the acetate carbonyl).
    • IR (1733 cm⁻¹ for ester C=O stretch).
    • MS (FAB+ m/z 193 [M+H]⁺) .
  • Advanced: Discrepancies may arise from solvent effects, impurities, or tautomerism. Use deuterated solvents consistently, validate with 2D NMR (COSY, HSQC), and cross-reference with high-resolution MS (HR-MS) for accurate mass confirmation .

Basic Question: What safety protocols are recommended for handling this compound?

Advanced Question: How should researchers mitigate risks when scaling up synthesis, given potential hazardous intermediates?

Answer:

  • Basic: Use PPE (gloves, goggles, lab coat), work in a fume hood, and follow SDS guidelines for organic esters. Avoid inhalation/contact; dispose of waste via approved protocols .
  • Advanced: Conduct hazard analysis (e.g., DSC for exothermic reactions) during scale-up. Replace volatile solvents with safer alternatives (e.g., ethyl acetate instead of DCM). Implement in-situ monitoring (FTIR, Raman) to detect unstable intermediates .

Basic Question: What is the role of this compound in studying reaction mechanisms?

Advanced Question: How can isotopic labeling (e.g., ¹³C or ²H) elucidate its behavior in catalytic cycles?

Answer:

  • Basic: The compound’s α-acyloxy ketone structure makes it a model for studying migratory aptitudes in metal-catalyzed rearrangements. Its ester and ketone groups participate in hydrogen bonding and coordination .
  • Advanced: Synthesize ¹³C-labeled analogs at the ketone or acetate positions to track migratory pathways via NMR. Deuterium labeling at the propargylic position can reveal kinetic isotope effects in Pt-catalyzed reactions .

Basic Question: How does the molecular structure of this compound influence its physicochemical properties?

Advanced Question: What computational methods (e.g., DFT) predict its reactivity in non-polar vs. polar solvents?

Answer:

  • Basic: The phenyl group enhances lipophilicity, while the acetate and ketone moieties contribute to dipole-dipole interactions. LogP values can be estimated via HPLC retention times .
  • Advanced: Density Functional Theory (DFT) simulations calculate charge distribution, frontier orbitals (HOMO/LUMO), and solvation energies. Compare computed vs. experimental NMR/IR data to validate solvent effects .

Basic Question: How can researchers validate the purity of this compound?

Advanced Question: What statistical approaches resolve contradictions in purity assessments across labs?

Answer:

  • Basic: Use HPLC (>95% purity), melting point analysis, and elemental analysis (C, H, O). Cross-check spectral data with literature .
  • Advanced: Apply principal component analysis (PCA) to batch data or inter-lab comparisons. Use Bayesian statistics to quantify uncertainty in purity measurements .

Basic Question: What are the documented applications of this compound in organic synthesis?

Advanced Question: How does its reactivity compare to structurally similar α-acyloxy ketones in cross-coupling reactions?

Answer:

  • Basic: It serves as a precursor for α-keto esters and chiral auxiliaries. Its acetate group can undergo hydrolysis or transesterification .
  • Advanced: Compare migratory aptitudes in Pd- vs. Pt-catalyzed reactions. Substituent effects (e.g., electron-withdrawing groups on the phenyl ring) alter reaction rates and selectivity .

Basic Question: What databases or spectral libraries include this compound?

Advanced Question: How can machine learning improve spectral matching for this compound?

Answer:

  • Basic: Reference mzCloud (ID: Reference8351) for mass spectral data and NIST Chemistry WebBook for thermodynamic properties .
  • Advanced: Train neural networks on existing spectral datasets (NMR, IR) to predict unrecorded peaks or identify impurities. Use clustering algorithms to match fragmentation patterns .

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